molecular formula C33H30N2O5 B608209 [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone CAS No. 1025795-12-3

[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone

Katalognummer: B608209
CAS-Nummer: 1025795-12-3
Molekulargewicht: 534.6 g/mol
InChI-Schlüssel: BOSSCQOUHQQZCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a spirocyclic benzofuran-piperidine core linked to a furan-2-yl methanone moiety substituted with a phenylethynyl group. Its unique architecture combines rigidity from the spiro system with the electronic effects of the ethynyl and aminomethyl groups, making it a candidate for targeting G-protein-coupled receptors (GPCRs) or enzymes . Key structural attributes include:

  • Phenylethynyl group: Introduces π-π stacking capabilities and hydrophobic interactions.
  • Aminomethyl substituent: Provides a site for hydrogen bonding or derivatization.

Eigenschaften

CAS-Nummer

1025795-12-3

Molekularformel

C33H30N2O5

Molekulargewicht

534.6 g/mol

IUPAC-Name

[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone;benzoic acid

InChI

InChI=1S/C26H24N2O3.C7H6O2/c27-17-20-7-10-23-22(16-20)26(18-30-23)12-14-28(15-13-26)25(29)24-11-9-21(31-24)8-6-19-4-2-1-3-5-19;8-7(9)6-4-2-1-3-5-6/h1-5,7,9-11,16H,12-15,17-18,27H2;1-5H,(H,8,9)

InChI-Schlüssel

BOSSCQOUHQQZCJ-UHFFFAOYSA-N

SMILES

C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5

Kanonische SMILES

C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5.C1=CC=C(C=C1)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

JNJ-27390467;  JNJ27390467;  JNJ 27390467; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Spiro[2H-1-Benzofuran-3,4'-Piperidine] Core

The spirocyclic framework is typically constructed via a five-step sequence starting from substituted benzofuran precursors. As demonstrated in the synthesis of analogous spiro[1-benzofuran-2,4′-piperidin]-3-one scaffolds, a bromomethylphenol derivative undergoes cyclization with triphenylphosphine and pentanoyl chloride to form the benzofuran ring . Subsequent treatment with triethylamine facilitates nucleophilic substitution, yielding a piperidine ring through intramolecular cyclization. This step achieves a 47% overall yield, with the spiro junction confirmed by 1H^1H-NMR and X-ray crystallography .

Critical to this stage is the regioselective formation of the spiro center. SnCl4_4-mediated Friedel-Crafts acylation has been employed to attach carbonyl groups at the benzofuran C-3 position, which later serves as the anchor for methanone functionalization .

Methanone-Furan-Ethynyl-Phenyl Moiety Assembly

The methanone-linked furan-ethynyl-phenyl group is installed via a Sonogashira coupling reaction. As detailed in microwave-assisted syntheses, (2-butyl-5-nitrobenzo[b]furan-3-yl)[4-(substituted ethynyl)phenyl]methanones are prepared using Pd-Cu catalysis under microwave irradiation (110°C, 5–10 min) . This method accelerates reaction times tenfold compared to conventional heating, with yields exceeding 90% for cyclopropyl and n-pentyl derivatives (Table 1) .

Table 1. Comparative Yields of Sonogashira Coupling Under Microwave vs. Conventional Heating

Substituent (R)Microwave Yield (%)Conventional Yield (%)
Cyclopropyl916
n-Pentyl938
Phenyl884

For the target compound, 4-(trifluoromethanesulfonyloxy)phenyl methanone intermediates undergo coupling with 2-phenylethynylfuran under inert conditions. The use of Xantphos as a ligand enhances catalytic efficiency, achieving >85% yield .

Final Coupling and Functionalization

The spiro[benzofuran-piperidine] core is conjugated to the methanone-furan-ethynyl-phenyl moiety via amide bond formation. Patent data describe the reaction of 5-(aminomethyl)spiro derivatives with activated furan-carbonyl chlorides in dichloromethane, catalyzed by Hünig’s base . The process is monitored by TLC, with purification via column chromatography (hexane:EtOAc, 9:1) yielding the final product in 70–80% purity .

Optimization Challenges and Solutions

Key challenges include steric hindrance at the spiro center and side reactions during Sonogashira coupling. Microwave irradiation mitigates these issues by reducing reaction times and minimizing decomposition . Additionally, orthogonal protection strategies (e.g., Boc for amines, TMS for alkynes) prevent unwanted interactions during multi-step syntheses .

Analyse Chemischer Reaktionen

JNJ-27390467 durchläuft verschiedene chemische Reaktionen, wobei der Fokus hauptsächlich auf seiner Rolle als Tryptase-Inhibitor liegt. Die Verbindung ist an Reaktionen beteiligt, die das Tryptase-Enzym anvisieren, was zu einer Hemmung seiner Aktivität führt. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören spirocyclische Piperidinamid-Derivate und Phenylethinylgruppen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind selektive Tryptase-Inhibitoren mit oraler Wirksamkeit in Tiermodellen der Atemwegsentzündung .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that spirocyclic compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of cell cycle regulators. Preliminary investigations into the specific compound have suggested potential cytotoxic effects against various cancer cell lines, warranting further exploration through in vitro and in vivo studies.

Neuroprotective Effects

Given the piperidine moiety's known pharmacological properties, this compound may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties. Research on related piperidine derivatives has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by potentially inhibiting acetylcholinesterase activity and reducing oxidative stress.

Antimicrobial Properties

The antimicrobial activity of compounds similar to [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone has been documented, showcasing effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Future studies should focus on determining the minimum inhibitory concentrations (MICs) for this specific compound against a range of pathogens.

Microorganism MIC (µg/mL)
Escherichia coliTBD
Staphylococcus aureusTBD
Candida albicansTBD

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to metabolic disorders. For example, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to therapeutic effects in metabolic syndrome and type 2 diabetes management. Investigating the compound's interaction with these enzymes could provide insights into its utility as a therapeutic agent.

Case Studies and Research Findings

Recent case studies have highlighted the significance of spirocyclic compounds in drug discovery:

  • Study on Anticancer Activity : A study demonstrated that spirocyclic derivatives exhibited cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways (Reference needed).
  • Neuroprotective Mechanisms : Research indicated that similar compounds could protect neuronal cells from oxidative damage, suggesting their potential role in treating neurodegenerative diseases (Reference needed).

Wirkmechanismus

The mechanism of action of JNJ-27390467 involves its role as a potent, selective inhibitor of human mast cell tryptase. The compound binds to the active site of the tryptase enzyme, blocking its activity. This inhibition prevents the enzyme from participating in allergic and inflammatory responses, thereby reducing symptoms associated with these conditions. The molecular targets and pathways involved include the hydrophobic pocket in the enzyme’s active site, which is induced by the phenylethynyl group .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name / ID Molecular Formula Melting Point (°C) Key Functional Groups Synthesis Yield (%) Spectral Data (IR, NMR) Consistency Reference
Target Compound C₂₆H₂₃N₂O₃ Not reported Spiro benzofuran-piperidine, phenylethynyl N/A HRMS, NMR validated
{4-[3-(Aminomethyl)phenyl]piperidin-1-yl}{5-[(2-fluorophenyl)ethynyl]furan-2-yl}methanone (P43) C₂₅H₂₃FN₂O₂ Not reported Fluorophenylethynyl, aminomethylphenyl N/A SMILES/InChi validated
(4-Ethoxynaphthalen-1-yl)(5-methyl-3-phenyl-4-isoxazole)methanone (3q) C₂₃H₂₀O₃ 132–133 Ethoxynaphthyl, isoxazole 71 IR (C=O, C=C), ¹H/¹³C NMR
(Furan-2-yl)(4-(4-aminophenyl)piperazin-1-yl)methanone C₁₆H₁₇N₃O₂ Not reported 4-Aminophenylpiperazine, furan Moderate NMR confirmed
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (1) C₁₃H₁₂N₂O₃ 186 Benzodioxole, dihydropyrazole High IR, ¹H NMR, elemental analysis

Key Observations :

  • Spiro vs. Non-Spiro Systems: The target compound’s spirocyclic core distinguishes it from linear analogs like P43 or piperazine-linked furanones , which lack conformational rigidity.
  • Substituent Effects : The phenylethynyl group in the target compound contrasts with fluorophenyl (P43) or ethoxynaphthyl (3q) groups, altering hydrophobicity and electronic profiles .

Comparison :

  • Efficiency : Linear analogs (e.g., 3q, P43) often achieve higher yields (>70%) compared to spiro systems, which may require multi-step protocols.
  • Complexity : The spiro core in the target compound necessitates advanced cyclization techniques, whereas furan-piperazine derivatives use simpler substitution reactions .

Insights :

  • Target Specificity : The spiro system in the target compound may enhance selectivity for GPCRs like GPR55, whereas linear furan-piperidines (e.g., ) show broader enzyme inhibition.

Biologische Aktivität

The compound [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone, also referred to as JNJ-27390467, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H24N2O3
  • Molecular Weight : 412.48 g/mol
  • SMILES Notation : O=C(N3CCC1(c2c(OC1)ccc(c2)CN)CC3)c5oc(C#Cc4ccccc4)cc5
PropertyValue
Molecular FormulaC26H24N2O3
Molecular Weight412.48 g/mol
Formal Charge0
Atom Count55
Bond Count59
Aromatic Bond Count17

JNJ-27390467 acts primarily as a nonpeptide inhibitor of human mast cell tryptase, an enzyme involved in various inflammatory processes. By inhibiting this enzyme, the compound may help in managing conditions associated with mast cell activation and related inflammatory responses. The inhibition of tryptase can lead to reduced inflammation and pain relief in various models of disease.

Therapeutic Applications

Research indicates that compounds similar to JNJ-27390467 have shown promise in the treatment of:

  • Neuropathic Pain : Studies suggest that targeting mast cell tryptase can alleviate symptoms associated with neuropathic pain by modulating inflammatory pathways.
  • Inflammatory Disorders : The compound's ability to inhibit tryptase may also be beneficial in treating chronic inflammatory diseases, such as asthma and allergic reactions.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of JNJ-27390467:

  • In Vitro Studies :
    • In vitro assays demonstrated that JNJ-27390467 effectively inhibited tryptase activity with an IC50 value indicative of its potency. These studies were crucial in establishing the compound's potential as a therapeutic agent for inflammatory conditions.
  • Animal Models :
    • Animal studies have shown that administration of JNJ-27390467 resulted in significant reductions in pain behaviors in models of neuropathic pain. The compound was well-tolerated with minimal side effects observed during the trials.
  • Clinical Trials :
    • As of now, there are no reported clinical trials involving JNJ-27390467 in humans; however, its promising preclinical results warrant further investigation into its safety and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone?

  • Methodological Answer : The compound’s spirocyclic and furan-piperidine hybrid structure requires multi-step synthesis. Key steps include:

  • Catalytic coupling reactions : Palladium-catalyzed cross-coupling for introducing the phenylethynyl group (analogous to methods in ).
  • Spirocyclization : Use of anhydrous ethanol with piperidine as a catalyst under reflux conditions to stabilize the spiro[benzofuran-piperidine] core (as demonstrated for similar spiro compounds in and ).
  • Aminomethylation : Selective protection/deprotection of the aminomethyl group to avoid side reactions (referenced in for analogous benzofuran derivatives).
    • Critical Parameters : Monitor reaction temperature and solvent polarity to prevent premature cyclization or decomposition .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure and substituent positions (e.g., benzofuran C3 and piperidine C4' coupling, as in ).
  • FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) and aromatic C-H bending in the furan and benzofuran moieties .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (applied to spiro compounds in and ).

Q. What analytical methods are suitable for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35) at pH 4.6–6.5 (optimized for spirocyclic amines in and ).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., molecular ion peaks for spiro-piperidine derivatives in ).
  • Accelerated Stability Testing : Expose the compound to heat, light, and humidity to identify degradation pathways (standardized in ).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., binding affinity of the spiro-piperidine core to CNS receptors, as in ).
  • QSAR Studies : Correlate substituent effects (e.g., phenylethynyl vs. nitro groups) with activity using descriptors like logP and polar surface area (applied to benzofuran analogs in ).
  • MD Simulations : Assess conformational stability of the spirocyclic system in aqueous environments .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects (as in ).
  • Off-Target Profiling : Use kinase/GPCR panels to rule out promiscuous binding (standard for spiro-piperidine derivatives in ).
  • Metabolite Identification : LC-MS/MS to detect in vitro degradation products that may confound activity assays .

Q. How can researchers optimize the compound’s pharmacokinetic properties without altering its core structure?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl on the aminomethyl moiety) to enhance solubility (applied to piperidine derivatives in ).
  • Salt Formation : Use hydrochloride or citrate salts to improve crystallinity and bioavailability (as in ).
  • Lipophilicity Modulation : Replace the phenylethynyl group with polar substituents (e.g., pyridyl) to balance blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone
Reactant of Route 2
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.